(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(2,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 2-(2,4-dimethoxybenzylidene)-6-oxo-1-benzofuran-3(2H)-one.
Reduction: Formation of 2-(2,4-dimethoxybenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.
Substitution: Formation of derivatives with substituted methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antioxidant, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2,4-Dimethoxybenzylidene)-1-benzofuran-3(2H)-one: Lacks the hydroxyl group at the 6-position.
(2Z)-2-(2,4-Dimethoxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one: Has a methoxy group instead of a hydroxyl group at the 6-position.
Uniqueness
The presence of the hydroxyl group at the 6-position in (2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its therapeutic properties or altering its chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of scientific research and industrial interest. Further studies on its properties and applications could lead to new discoveries and advancements in multiple disciplines.
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-3-10(14(9-12)21-2)7-16-17(19)13-6-4-11(18)8-15(13)22-16/h3-9,18H,1-2H3/b16-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDSSOVVTVBDK-APSNUPSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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